2-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one
CAS No.: 2097943-69-4
Cat. No.: VC3124537
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097943-69-4 |
|---|---|
| Molecular Formula | C12H22N2O2 |
| Molecular Weight | 226.32 g/mol |
| IUPAC Name | 2-amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one |
| Standard InChI | InChI=1S/C12H22N2O2/c1-10(13)11(15)14-7-4-6-12(9-14)5-2-3-8-16-12/h10H,2-9,13H2,1H3 |
| Standard InChI Key | ZXVGYHOYOFINPG-UHFFFAOYSA-N |
| SMILES | CC(C(=O)N1CCCC2(C1)CCCCO2)N |
| Canonical SMILES | CC(C(=O)N1CCCC2(C1)CCCCO2)N |
Introduction
2-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one is a complex organic compound with the molecular formula C11H20N2O2 and a molecular weight of approximately 212.29 g/mol . This compound features a spirocyclic structure, which is characteristic of many biologically active molecules. The presence of both amino and carbonyl functional groups suggests potential for various interactions in biological systems, enhancing its relevance in medicinal chemistry and pharmacology.
Synthesis and Reactivity
The synthesis of 2-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one typically involves multi-step organic synthesis techniques. These methods highlight the complexity and precision required in synthesizing such compounds. The reactivity of this compound can be attributed to its functional groups, which are pivotal in modifying the compound for various applications in research and pharmaceuticals.
Biological Activity and Potential Applications
While specific biological activity data for 2-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one is limited, compounds with similar spirocyclic structures often exhibit significant biological activity. This includes potential applications in medicinal chemistry and pharmacology, particularly in areas where spirocyclic compounds have shown promise, such as in the development of therapeutic agents.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one. These include:
| Compound Name | CAS Number | Similarity | Key Features |
|---|---|---|---|
| tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane | 240401-09-6 | 0.89 | Hydroxy group; spirocyclic structure |
| tert-butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane | 1209319-87-8 | 0.87 | Contains diazine moiety |
| tert-butyl 4-(2-aminoethyl)-4-hydroxypiperidine | 1179338-62-5 | 0.87 | Piperidine derivative; amino group |
These comparisons highlight the unique structural features of 2-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one, which may confer distinct biological properties compared to similar compounds.
Research Findings and Future Directions
Further research is necessary to elucidate the specific biological mechanisms and efficacy of 2-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one. Interaction studies are crucial for understanding how this compound interacts with biological targets, which is essential for advancing its development as a therapeutic agent.
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